molecular formula C6H10O2 B090491 1,6-Dioxaspiro[2.5]octane CAS No. 185-72-8

1,6-Dioxaspiro[2.5]octane

Cat. No. B090491
CAS RN: 185-72-8
M. Wt: 114.14 g/mol
InChI Key: DMADJUKSPHZYSK-UHFFFAOYSA-N
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Description

The compound 1,6-Dioxaspiro[2.5]octane and its derivatives are of significant interest in the field of organic chemistry due to their presence in various natural compounds and their potential biological activities. These spirocyclic compounds are characterized by a unique structure that includes a dioxane ring fused to another cyclic structure, creating a spiro configuration. This structure is a key feature in several natural products and synthetic compounds with potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 1,6-Dioxaspiro[2.5]octane derivatives has been explored through various methods. For instance, the synthesis of 1,5-dioxaspiro[2.5]octanes has been achieved and tested for antitumor activity, showing moderate activity in certain screens . Another approach involves a one-step synthesis of 1,6-dioxaspiro[4,5]decanes from β-phenylsulfonyl dihydrofurans and γ-lactones, demonstrating high stereoselectivity . Additionally, the synthesis of all four stereoisomers of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane, a pheromone produced by bees, has been reported, employing dianion alkylation as a key step . Furthermore, substituted 1,6-dioxaspiro[3.4]octanes have been synthesized from 3-chloro-2-(chloromethyl)prop-1-ene, which are structural units in natural compounds like clementeins and subexpinnatins .

Molecular Structure Analysis

The molecular structure and stereochemistry of 1,6-Dioxaspiro[2.5]octane derivatives have been studied using various analytical techniques. For example, the synthesis and stereochemistry of 1-oxa-6-heteraspiro[2.5]octanes have been reported, with structural analysis performed via NMR and single-crystal X-ray diffraction . The conformation of 6,8,10-trinitro-1,4-dioxaspiro[4.5]decane was established by X-ray diffraction analysis and 1H NMR spectroscopy .

Chemical Reactions Analysis

The reactivity of 1,6-Dioxaspiro[2.5]octane derivatives has been explored in various chemical reactions. For instance, the hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile has been studied, leading to a mixture of products depending on the conditions . Additionally, the synthesis of a mixture of (2S,5R)- and (2S,5S)-2-methyl-1,6-dioxaspiro[4.5]decane, minor components of the odor bouquet of Paravespula vulgaris, has been achieved using Wittig methodology and other synthetic steps10.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,6-Dioxaspiro[2.5]octane derivatives are influenced by their unique spirocyclic structure. For example, the lack of skin irritation at certain doses contrasts with the more potent trichothecene analogues, indicating a difference in toxicity and potential for safer applications . The stereoselectivity observed in the synthesis of these compounds also suggests that their physical properties, such as melting points and solubilities, could be significantly affected by their stereochemistry .

Scientific Research Applications

  • Corrosion Inhibition : Spirocyclopropane derivatives, including 1,6-Dioxaspiro[2.5]octane, have been studied for their effectiveness in protecting mild steel from corrosion in acidic environments. These compounds demonstrate good inhibition properties and have been evaluated using various experimental methods and simulations (Chafiq et al., 2020).

  • Synthesis and Cycloaddition : The compound has been utilized in the synthesis of various chemical structures, such as the 2,2‐Dialkoxy‐1‐Methylenecyclopropane. These structures are important for their potential applications in medicinal chemistry and materials science (Nakamura et al., 2003).

  • Cancer Research : Some derivatives of 1,6-Dioxaspiro[2.5]octane have been synthesized and tested for activity in cancer cell lines, like mouse lymphocytic leukemia and Ehrlich ascites screens. These compounds could potentially contribute to cancer treatment research (Fullerton et al., 1976).

  • Chemical Hydrolysis : Research has also explored the hydrolysis of certain derivatives of 1,6-Dioxaspiro[2.5]octane, leading to the formation of various chemical compounds. This process is significant for understanding chemical reactions and the development of new synthetic methodologies (Kayukova et al., 2007).

  • Thermal Decomposition Studies : The kinetics of the thermal decomposition of this compound have been studied, providing insights into its stability and reactivity under various conditions. Such studies are crucial for its application in thermal processes and material sciences (Grabovskii et al., 2009).

  • Enzymatic Detoxification : The stereochemical preference of yeast epoxide hydrolase for certain epimers of 1-oxaspiro[2.5]octanes, a related compound, has been investigated. This research is vital for understanding enzymatic reactions and developing bio-catalysis applications (Weijers et al., 2007).

  • Reduction in Shrinkage of Thermosets : The compound has been used in the cationic curing of mixtures to reduce shrinkage in thermosets. This application is significant in materials science, particularly in developing more stable and durable polymer materials (González et al., 2006).

Safety And Hazards

Safety data sheets suggest that dust formation should be avoided and that breathing in mist, gas, or vapors should be avoided . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation is necessary, and all sources of ignition should be removed .

properties

IUPAC Name

1,6-dioxaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-7-4-2-6(1)5-8-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMADJUKSPHZYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171694
Record name 1,6-Dioxaspiro(2.5)octane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dioxaspiro[2.5]octane

CAS RN

185-72-8
Record name 1,6-Dioxaspiro[2.5]octane
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Record name 1,6-Dioxaspiro(2.5)octane
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Record name 1,6-Dioxaspiro(2.5)octane
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Record name 1,6-Dioxaspiro[2.5]octane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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